This compound can be derived from the reaction of various pyridine derivatives with butanoic acid derivatives, specifically focusing on the formation of esters. It is classified within the broader category of pyridine derivatives, which are often explored for their pharmacological properties. The compound's structure includes a pyridine ring, a ketone functional group, and a benzyl moiety, which are significant for its reactivity and biological interactions.
The synthesis of Benzyl 4-oxo-4-pyridin-3-ylbutanoate can be achieved through several methods, typically involving multi-step organic reactions. A general synthetic route may include:
The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity. For example, reactions may be conducted under reflux conditions for several hours to ensure complete conversion.
Benzyl 4-oxo-4-pyridin-3-ylbutanoate features a distinctive molecular structure characterized by:
These structural characteristics are critical for understanding the compound's potential interactions in biological systems.
Benzyl 4-oxo-4-pyridin-3-ylbutanoate can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for Benzyl 4-oxo-4-pyridin-3-ylbutanoate is primarily linked to its interactions with biological targets:
Research into its specific mechanisms is ongoing, particularly regarding its pharmacological effects.
The physical and chemical properties of Benzyl 4-oxo-4-pyridin-3-ylbutanoate are essential for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O5 |
| Molecular Weight | 276.24 g/mol |
| InChI Key | YNRQRUZKFUEEAB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)CCC(=O)O |
These properties inform its potential applications in drug development and other chemical processes.
Benzyl 4-oxo-4-pyridin-3-ylbutanoate has several scientific applications:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5